molecular formula C17H16O2 B11861272 2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid

2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Katalognummer: B11861272
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: JFMAMYHQFRLCOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a complex structure that includes an indene ring system substituted with a carboxylic acid group and an o-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of o-tolyl-substituted intermediates with indene derivatives. One common method includes the use of Grignard reagents, where the o-tolyl magnesium bromide reacts with an indene derivative under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Wissenschaftliche Forschungsanwendungen

2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(o-Tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene ring system, which imparts specific chemical and physical properties

Eigenschaften

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-(2-methylphenyl)-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C17H16O2/c1-12-6-2-5-9-15(12)17(16(18)19)10-13-7-3-4-8-14(13)11-17/h2-9H,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

JFMAMYHQFRLCOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2(CC3=CC=CC=C3C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.